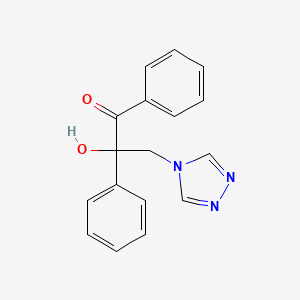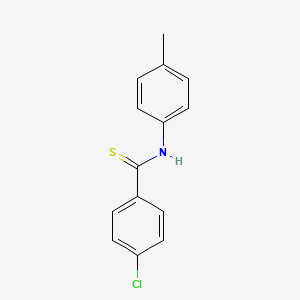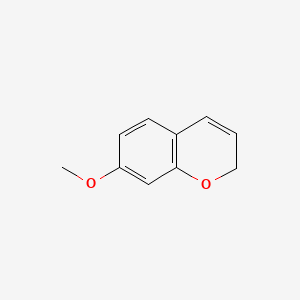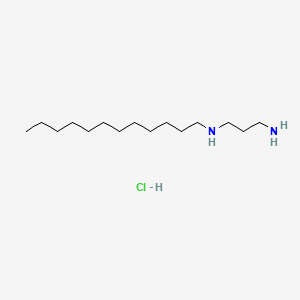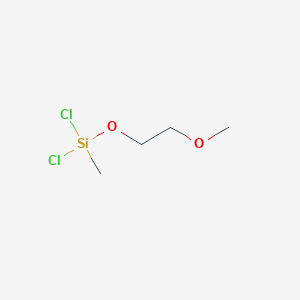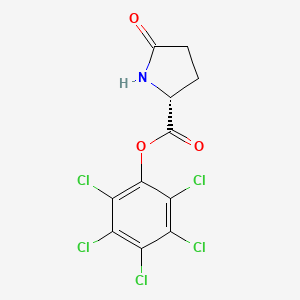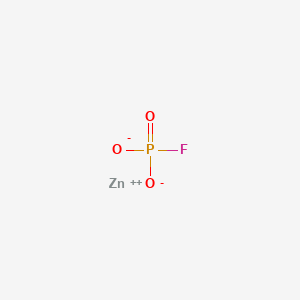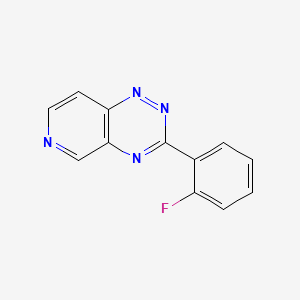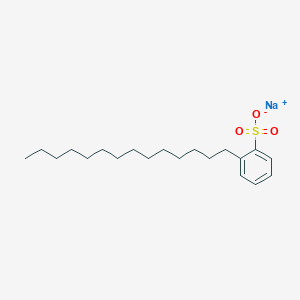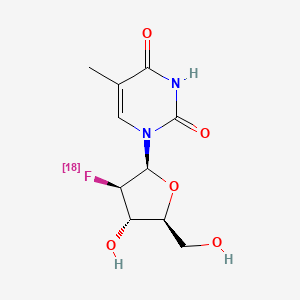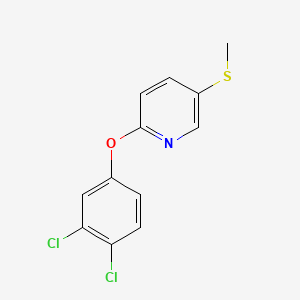
Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylthio)- is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a 3,4-dichlorophenoxy group and a methylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylthio)- typically involves the reaction of 2-chloropyridine with 3,4-dichlorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with methylthiolating agents such as methylthiol chloride to introduce the methylthio group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylthio)- undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding reduced products.
Substitution: The chlorine atoms on the phenoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines or thiols, base such as sodium hydroxide, solvents like ethanol or water.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridine derivatives.
Substitution: Amino or thiol-substituted phenoxy pyridine derivatives.
Applications De Recherche Scientifique
Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylthio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylthio)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the dichlorophenoxy and methylthio groups enhances its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine, 2-(3,4-dichlorophenoxy)-: Lacks the methylthio group, which may result in different chemical and biological properties.
Pyridine, 2-(3,4-dichlorophenoxy)-5-(ethylthio)-: Similar structure but with an ethylthio group instead of a methylthio group, potentially affecting its reactivity and applications.
Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylsulfonyl)-: Contains a methylsulfonyl group, which may alter its oxidation state and chemical behavior.
Uniqueness
Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylthio)- is unique due to the presence of both the dichlorophenoxy and methylthio groups. This combination imparts distinct chemical properties, such as enhanced reactivity and specific biological activities, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
85330-94-5 |
|---|---|
Formule moléculaire |
C12H9Cl2NOS |
Poids moléculaire |
286.2 g/mol |
Nom IUPAC |
2-(3,4-dichlorophenoxy)-5-methylsulfanylpyridine |
InChI |
InChI=1S/C12H9Cl2NOS/c1-17-9-3-5-12(15-7-9)16-8-2-4-10(13)11(14)6-8/h2-7H,1H3 |
Clé InChI |
WZVMWAUGHRPLTI-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CN=C(C=C1)OC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate](/img/structure/B12659335.png)
